1-Butyl-3-methylimidazolium thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

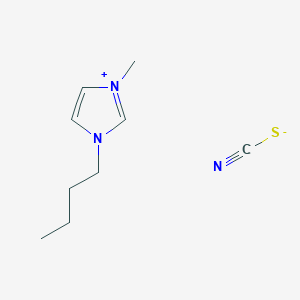

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHYMZEOJSYQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047914 | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344790-87-0 | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344790-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Butyl-3-methylimidazolium Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-butyl-3-methylimidazolium thiocyanate (B1210189) ([BMIM][SCN]), a versatile ionic liquid with applications ranging from a green solvent in chemical reactions to a component in advanced battery electrolytes. This document details the necessary materials, step-by-step experimental protocols, and expected outcomes, including quantitative data and characterization methods.

Overview of the Synthetic Pathway

The synthesis of 1-butyl-3-methylimidazolium thiocyanate is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with a butyl halide, most commonly 1-chlorobutane (B31608), to form the 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) precursor. The second step is an anion metathesis (exchange) reaction where the chloride anion is replaced by a thiocyanate anion using a suitable thiocyanate salt.

Caption: General two-step synthesis pathway for [BMIM][SCN].

Experimental Protocols

Materials and Equipment

| Category | Item |

| Reactants | 1-Methylimidazole (≥99%) |

| 1-Chlorobutane (≥99%) | |

| Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN) (≥99%) | |

| Solvents | Toluene (B28343) (anhydrous) |

| Ethyl acetate (B1210297) (anhydrous) | |

| Acetonitrile (anhydrous) | |

| Acetone (B3395972) (anhydrous) | |

| Reagents | Silver nitrate (B79036) (AgNO₃) solution (for testing) |

| Activated charcoal | |

| Celite or a similar filter aid | |

| Equipment | Round-bottom flasks (various sizes) |

| Reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Schlenk line or nitrogen/argon inlet for inert atmosphere | |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| Glassware for extraction and washing | |

| High-vacuum pump |

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This procedure outlines the synthesis of the intermediate, [BMIM]Cl, a crucial precursor for the final product.

Caption: Workflow for the synthesis of [BMIM]Cl.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (e.g., 1.25 mol) in anhydrous toluene (e.g., 125 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition of Alkyl Halide: While vigorously stirring, slowly add 1-chlorobutane (e.g., 1.38 mol, a slight excess) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. The product will begin to separate as a denser liquid phase.

-

Isolation and Purification: After 24 hours, cool the mixture to room temperature, then place it in a freezer at approximately -20°C for 12 hours to induce solidification.

-

Decant the upper toluene layer. The remaining viscous oil or semi-solid is the crude [BMIM]Cl.

-

Recrystallize the crude product from a minimal amount of hot acetonitrile.

-

Further wash the resulting crystals with anhydrous ethyl acetate to remove any remaining starting materials.

-

Dry the final white crystalline product under high vacuum to remove all residual solvents. The expected yield is approximately 86%.

Step 2: Anion Exchange to Synthesize [BMIM][SCN]

This procedure details the conversion of [BMIM]Cl to the final product, [BMIM][SCN], via an anion metathesis reaction.

Caption: Workflow for the anion exchange synthesis of [BMIM][SCN].

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized [BMIM]Cl (e.g., 1.0 mol) and potassium thiocyanate (KSCN) (e.g., 1.0 mol) in anhydrous acetone.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 24 to 48 hours. A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.

-

Removal of Byproduct: Filter the mixture through a pad of Celite to remove the precipitated KCl.

-

Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator. The remaining substance is the crude [BMIM][SCN].

-

Purification: To ensure complete removal of halide impurities, wash the crude product with small volumes of deionized water. The ionic liquid is typically immiscible with water. Test the aqueous layer with a silver nitrate solution; the absence of a white precipitate (AgCl) indicates complete halide removal.

-

Final Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70°C) for at least 24 hours to remove any residual water and solvent. The final product should be a clear, possibly light-yellow, liquid. The purity is expected to be >98%.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of the intermediate and final products.

Table 1: Synthesis Parameters and Yields

| Step | Reactants (Molar Ratio) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1: [BMIM]Cl Synthesis | 1-Methylimidazole : 1-Chlorobutane (1 : 1.1) | Toluene | ~110 | 24 | ~86 |

| 2: Anion Exchange for [BMIM][SCN] | [BMIM]Cl : KSCN (1 : 1) | Acetone | RT | 24-48 | >95 (High) |

Table 2: Physicochemical Properties

| Compound | Formula | MW ( g/mol ) | Appearance | m.p. (°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm) |

| [BMIM]Cl | C₈H₁₅ClN₂ | 174.67 | White crystalline solid | ~70 | N/A (Solid) | N/A (Solid) |

| [BMIM][SCN] | C₉H₁₅N₃S | 197.30 | Colorless to light-yellow liquid | -20 to -47[1] | 35-54[1] | 7-9[1] |

Table 3: Spectroscopic Characterization Data (¹H NMR)

Note: NMR spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆. The chemical shifts can vary slightly depending on the solvent and concentration.

| Compound | Proton Assignment (Imidazolium Ring) | Chemical Shift (δ, ppm) (Representative) |

| [BMIM]Cl | N-CH-N (C2-H) | ~10.54 (s, 1H) |

| N-CH=CH-N (C4-H, C5-H) | ~7.55 (m, 1H), ~7.40 (m, 1H) | |

| N-CH₃ | ~4.11 (s, 3H) | |

| N-CH₂-(butyl) | ~4.26 (t, 2H) | |

| -CH₂-CH₂-CH₂-CH₃ | ~1.82 (m, 2H) | |

| -CH₂-CH₂-CH₃ | ~1.30 (m, 2H) | |

| -CH₃ (butyl) | ~0.89 (t, 3H) | |

| [BMIM][SCN] | Chemical shifts are very similar to [BMIM]Cl as the cation is the same. | |

| N-CH-N (C2-H) | Expected to be slightly shifted from [BMIM]Cl | |

| N-CH=CH-N (C4-H, C5-H) | Expected to be slightly shifted from [BMIM]Cl |

The structure of the synthesized [BMIM][SCN] is typically confirmed using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[2][3]

Safety and Handling

-

1-Methylimidazole: Corrosive and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

1-Chlorobutane: Flammable liquid and vapor. Harmful if swallowed and may cause skin and eye irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

General Precautions: The synthesis should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture contamination, especially when using anhydrous solvents. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Purifying 1-Butyl-3-methylimidazolium Thiocyanate: A Technical Guide for Researchers

An in-depth examination of purification methodologies for the ionic liquid 1-Butyl-3-methylimidazolium Thiocyanate (B1210189) ([BMIM][SCN]), outlining common impurities and providing detailed protocols for their removal to meet the stringent requirements of research and drug development.

1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is a versatile ionic liquid with applications spanning from extractive desulfurization to a medium for chemical reactions. For its effective use, particularly in sensitive applications like drug development, a high degree of purity is paramount. This technical guide details the common impurities found in commercially available or synthesized [BMIM][SCN] and provides comprehensive experimental protocols for its purification.

Understanding the Impurities

The most prevalent synthesis route for [BMIM][SCN] involves a metathesis reaction, typically from 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) or bromide ([BMIM]Br) with a thiocyanate salt such as potassium or sodium thiocyanate. This process can introduce several impurities that may interfere with downstream applications.

Common Impurities in [BMIM][SCN]:

-

Halide Ions (Cl⁻, Br⁻): Residual halide ions from the precursor salts are the most common and often the most problematic impurities. Halides can affect the physicochemical properties of the ionic liquid and interfere with catalytic processes.

-

Unreacted Starting Materials: Incomplete reactions can leave residual 1-methylimidazole (B24206) and 1-chlorobutane (B31608) (or 1-bromobutane) in the final product.

-

Water: Due to the hygroscopic nature of many ionic liquids, water is a frequent impurity that can alter viscosity, polarity, and reactivity.

-

Colored Impurities: The synthesis process can sometimes generate colored byproducts, leading to a yellowish tint in the final product.

Purification Methodologies

Several methods can be employed to remove these impurities, often used in combination to achieve high purity. The choice of method depends on the nature and concentration of the impurities present.

Liquid-Liquid Extraction for Halide Removal

Liquid-liquid extraction is a fundamental technique to remove water-soluble impurities, particularly residual halide salts. This method relies on the partitioning of the ionic liquid and the impurities between two immiscible liquid phases.

Experimental Protocol:

-

Dissolution: Dissolve the crude [BMIM][SCN] in an appropriate organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate, at a 1:2 volume ratio (IL:solvent).

-

Aqueous Washing: Transfer the solution to a separatory funnel and wash with deionized water. Use a water to organic phase volume ratio of 1:1. Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.

-

Phase Separation: Drain the organic layer (the bottom layer if using dichloromethane).

-

Repetitive Washing: Repeat the washing step 3-5 times.

-

Halide Test: After the final wash, test the aqueous layer for the presence of halide ions. Add a few drops of a silver nitrate (B79036) (AgNO₃) solution (0.1 M) to the aqueous phase. The absence of a white precipitate (AgCl or AgBr) indicates the successful removal of halide impurities.

-

Solvent Removal: Remove the organic solvent from the purified ionic liquid using a rotary evaporator.

-

Drying: Dry the [BMIM][SCN] under high vacuum to remove residual water and solvent.

Activated Carbon Treatment for Color Removal

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for removing colored impurities and other organic residues.

Experimental Protocol:

-

Dissolution: Dissolve the [BMIM][SCN] in a minimal amount of a suitable solvent like acetone (B3395972) or ethanol (B145695) to reduce its viscosity.

-

Adsorption: Add activated carbon to the solution (typically 1-5% by weight of the ionic liquid).

-

Stirring: Stir the mixture at room temperature for 12-24 hours. The duration may be optimized based on the level of coloration.

-

Filtration: Remove the activated carbon by filtration through a fine filter paper or a Celite® pad.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Drying: Dry the decolorized [BMIM][SCN] under high vacuum.

High-Vacuum Drying for Water Removal

Thorough drying is a critical final step in the purification process to remove any absorbed water.

Experimental Protocol:

-

Apparatus: Place the purified [BMIM][SCN] in a Schlenk flask or a similar apparatus suitable for high vacuum.

-

Heating and Stirring: While stirring, heat the ionic liquid to 60-80°C. The temperature should be kept below the decomposition temperature of the ionic liquid.

-

Vacuum Application: Apply a high vacuum (e.g., <1 mbar) for at least 24 hours.

-

Purity Confirmation: The water content can be verified using Karl Fischer titration. For many applications, a water content of <100 ppm is desirable. NMR spectroscopy can also be used to confirm the absence of water.[1][2]

Quantitative Data on Purification

The effectiveness of these purification methods can be quantified to ensure the final product meets the required specifications.

| Purification Method | Target Impurity | Typical Purity Achieved | Analytical Method for Verification |

| Liquid-Liquid Extraction | Halide Ions (Cl⁻, Br⁻) | < 10 ppm | Ion Chromatography, Silver Nitrate Test |

| Activated Carbon Treatment | Colored Impurities | Visually colorless | UV-Vis Spectroscopy |

| High-Vacuum Drying | Water | < 100 ppm | Karl Fischer Titration, ¹H NMR |

Visualizing the Purification Workflow

A clear workflow is essential for implementing a robust purification strategy. The following diagram illustrates the logical sequence of the purification steps.

Caption: A typical workflow for the purification of [BMIM][SCN].

Logical Relationship of Impurities and Purification Steps

The selection and sequence of purification steps are directly related to the impurities present in the crude product.

Caption: Relationship between impurities and their corresponding purification methods.

By following these detailed protocols and understanding the underlying principles, researchers and drug development professionals can ensure a consistent supply of high-purity this compound, which is crucial for reliable and reproducible experimental outcomes.

References

Characterization of 1-Butyl-3-methylimidazolium Thiocyanate: An In-depth Technical Guide

Introduction

1-Butyl-3-methylimidazolium thiocyanate (B1210189), commonly abbreviated as [Bmim][SCN], is a prominent member of the ionic liquid family. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. [Bmim][SCN] has garnered significant interest in various applications, including as a solvent for extractive desulfurization of fuels and in electrochemical applications.[1] A thorough characterization of its properties is paramount for its effective implementation and for the development of new technologies. This guide provides a comprehensive overview of the key techniques used to characterize [Bmim][SCN], complete with detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Butyl-3-methylimidazolium thiocyanate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N₃S | [2] |

| Molecular Weight | 197.30 g/mol | [2] |

| Appearance | Liquid |

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and purity of [Bmim][SCN].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the 1-butyl-3-methylimidazolium cation and for assessing the purity of the ionic liquid.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the [Bmim]⁺ cation.

| Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| 0.81 - 0.90 | t | -CH₃ (butyl chain) |

| 1.19 - 1.30 | m | -CH₂- (butyl chain) |

| 1.72 - 1.80 | m | -CH₂- (butyl chain) |

| 3.88 - 3.99 | s | N-CH₃ |

| 4.21 - 4.25 | t | N-CH₂- (butyl chain) |

| 7.26 - 7.91 | s | N-CH=CH-N |

| 8.01 - 10.45 | s | N-CH-N |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the unique carbon environments in the cation.

| Chemical Shift (δ) / ppm | Assignment |

| 12.52 - 13.5 | -CH₃ (butyl chain) |

| 18.61 - 19.5 | -CH₂- (butyl chain) |

| 31.17 - 32.5 | -CH₂- (butyl chain) |

| 35.51 - 36.5 | N-CH₃ |

| 49.17 - 50.0 | N-CH₂- (butyl chain) |

| 122.11 - 123.0 | N-CH=CH-N |

| 123.37 - 124.0 | N-CH=CH-N |

| 135.76 - 137.0 | N-CH-N |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in [Bmim][SCN] and to confirm the presence of the thiocyanate anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 | C-H stretching (imidazolium ring) |

| ~2960 | Asymmetric C-H stretching (butyl chain) |

| ~2870 | Symmetric C-H stretching (butyl chain) |

| ~2050 | C≡N stretching (thiocyanate anion) |

| ~1570, ~1460 | C=C and C=N stretching (imidazolium ring) |

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of [Bmim][SCN].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

| Parameter | Value |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | > 200 °C |

Note: The onset of decomposition can be influenced by the heating rate and the purity of the sample.[5]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as glass transitions and melting points.

| Parameter | Value |

| Glass Transition Temperature (T₉) | Approximately -85 °C to -58 °C |

Note: The glass transition temperature can vary depending on the purity and water content of the ionic liquid.[4]

Physical Properties

The physical properties of [Bmim][SCN], such as viscosity and density, are critical for its application as a solvent and in fluidic systems.

Viscosity

The viscosity of [Bmim][SCN] is temperature-dependent, decreasing as the temperature increases.

| Temperature (°C) | Viscosity (mPa·s) |

| 25 | ~35.9 |

| 30 | ~28.5 |

| 40 | ~19.5 |

| 50 | ~13.8 |

| 60 | ~10.1 |

| 70 | ~7.6 |

| 80 | ~5.9 |

Note: Viscosity values are approximate and can be influenced by measurement technique and sample purity.

Density

The density of [Bmim][SCN] also varies with temperature, generally decreasing as the temperature rises.

| Temperature (°C) | Density (g/cm³) |

| 25 | ~1.074 |

| 30 | ~1.070 |

| 40 | ~1.062 |

| 50 | ~1.055 |

| 60 | ~1.048 |

| 70 | ~1.041 |

| 80 | ~1.034 |

Note: Density values are approximate and can be influenced by measurement technique and sample purity.[6]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Synthesis of this compound

The synthesis of [Bmim][SCN] is typically achieved through a two-step process involving the quaternization of 1-methylimidazole (B24206) followed by an anion exchange reaction.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane (B31608) in a suitable solvent such as acetonitrile (B52724) or toluene.

-

Heat the mixture to reflux (typically around 80-110°C) with continuous stirring for 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product, [Bmim][Cl], will often separate as a denser liquid phase or may crystallize upon further cooling.

-

Wash the product phase several times with a non-polar solvent like ethyl acetate (B1210297) or hexane (B92381) to remove any unreacted starting materials.

-

Remove the residual solvent under reduced pressure using a rotary evaporator to obtain the purified [Bmim][Cl].

Step 2: Anion Exchange to form [Bmim][SCN]

-

Dissolve the synthesized [Bmim][Cl] in a suitable solvent, such as deionized water or a polar organic solvent like acetone.

-

In a separate vessel, dissolve a stoichiometric equivalent or a slight excess of a thiocyanate salt (e.g., potassium thiocyanate or sodium thiocyanate) in the same solvent.

-

Slowly add the thiocyanate salt solution to the [Bmim][Cl] solution with vigorous stirring. A precipitate of the inorganic salt (e.g., KCl or NaCl) will form.

-

Continue stirring the mixture at room temperature for several hours to ensure complete anion exchange.

-

Separate the precipitated inorganic salt by filtration.

-

If the product is in an organic solvent, wash the filtrate with deionized water to remove any remaining inorganic salts. If the reaction was performed in water, extract the [Bmim][SCN] into an organic solvent like dichloromethane.

-

Dry the organic phase containing the [Bmim][SCN] over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the final product, this compound.

-

Further purify the ionic liquid by drying under high vacuum to remove any residual water and volatile impurities.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the [Bmim][SCN] sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

FTIR Spectroscopy

-

Sample Preparation: As [Bmim][SCN] is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two infrared-transparent windows (e.g., KBr or NaCl plates) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the [Bmim][SCN] sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: Use a thermogravimetric analyzer.

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature well above its decomposition point (e.g., 600 °C).

-

Use a constant heating rate, typically 10 °C/min.

-

Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

-

Record the sample weight as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve.

-

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the [Bmim][SCN] sample (typically 5-10 mg) into a DSC pan and hermetically seal it.

-

Instrumentation: Use a differential scanning calorimeter.

-

Data Acquisition:

-

Cool the sample to a low temperature (e.g., -120 °C) at a controlled rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above any expected transitions.

-

Record the heat flow to the sample relative to a reference as a function of temperature. The glass transition (T₉) will appear as a step change in the heat flow curve.

-

Viscosity and Density Measurement

-

Instrumentation: Use a viscometer (e.g., a cone-and-plate or concentric cylinder rheometer) and a densitometer (e.g., a vibrating tube densitometer).

-

Procedure:

-

Calibrate the instruments according to the manufacturer's instructions.

-

Equilibrate the [Bmim][SCN] sample to the desired temperature.

-

Measure the viscosity and density at a series of temperatures, allowing the sample to stabilize at each temperature before taking a reading.

-

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for [Bmim][SCN] and the relationship between the characterization techniques and the properties they determine.

Caption: Synthesis and characterization workflow for this compound.

References

- 1. Synthesis, characterization, and application of this compound for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. Density and Viscosity of Binary Mixtures of Thiocyanate Ionic Liquids + Water as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butyl-3-methylimidazolium thiocyanate (B1210189) ([BMIM][SCN]), an ionic liquid with diverse applications in research and industry.

Core Properties and Identification

1-Butyl-3-methylimidazolium thiocyanate is a versatile ionic liquid known for its unique physicochemical properties.[1] Its CAS number is 344790-87-0.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 344790-87-0 | [2][3][4] |

| Molecular Formula | C₉H₁₅N₃S | [2][3][4] |

| Molecular Weight | 197.30 g/mol | [2][4][5][6] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Density | 1.07 g/mL | [3] |

| Melting Point | -20°C to -47°C | [1] |

| Flash Point | 206.5 °C (closed cup) | [5] |

| Refractive Index | n20D 1.54 | [3] |

| Viscosity | ~35-54 cP | [1] |

| Ionic Conductivity | ~7-9 mS/cm | [1] |

| Purity | ≥95%, ≥96%, >98% | [3][4][7] |

Synthesis and Experimental Protocols

The synthesis of [BMIM][SCN] typically involves a two-step process: the formation of a halide-based imidazolium (B1220033) salt followed by an anion exchange reaction.[1][8]

2.1. Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

A common precursor for [BMIM][SCN] is 1-butyl-3-methylimidazolium chloride.

-

Materials: 1-methylimidazole (B24206), 1-chlorobutane (B31608), toluene (B28343), ethyl acetate (B1210297), acetonitrile (B52724).

-

Procedure:

-

To a solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol) while stirring vigorously.[9]

-

Heat the solution to reflux at approximately 110°C for 24 hours.[9]

-

Cool the mixture to approximately -20°C for 12 hours to facilitate precipitation.[9]

-

Decant the toluene. The resulting product is a viscous oil or semi-solid.[9]

-

Recrystallize the product from acetonitrile and then repeat the recrystallization with ethyl acetate to yield a white crystalline solid.[9]

-

Dry the final product, [BMIM][Cl], under vacuum.[9]

-

2.2. Anion Exchange to form this compound ([BMIM][SCN])

-

Materials: 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), potassium thiocyanate (KSCN), dichloromethane.

-

Procedure:

-

Dissolve the synthesized [BMIM][Cl] in dichloromethane.[8]

-

Add potassium thiocyanate to the solution with a molar ratio of [BMIM][Cl] to KSCN of 1:1.5.[8]

-

Stir the mixture at room temperature for 24 hours to allow for the anion exchange reaction to occur.[8]

-

The precipitated potassium chloride (KCl) is then separated by centrifugation.[8]

-

The remaining solution contains the desired product, this compound. Further purification may be achieved by removing the solvent under reduced pressure.

-

2.3. Characterization

The molecular structure of the synthesized [BMIM][SCN] can be confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.[10] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).[3]

Applications in Research and Development

[BMIM][SCN] is a versatile ionic liquid with a growing number of applications.

-

Green Solvent: It serves as an environmentally friendlier alternative to traditional volatile organic solvents in various chemical reactions.[3]

-

Electrochemical Devices: Its ionic nature and conductivity make it a suitable component for electrolytes in advanced batteries and supercapacitors.[3]

-

Extractive Processes: It is utilized in the extraction of valuable metals and for the extractive desulfurization of liquid fuels.[3][10]

-

Pharmaceutical Applications: There is ongoing research into its potential for drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3]

-

Task-Specific Ionic Liquid: It can act as both the reaction medium and a reagent, for instance, in the synthesis of alkyl thiocyanates from alkyl halides.[11]

Safety and Handling

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | None |

| Supplemental Hazard | EUH032: Contact with acids liberates very toxic gas | None |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][13]

-

Handle in a well-ventilated area to avoid inhalation of vapors.[12]

-

Keep away from strong acids and oxidizing agents.[7]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7][13]

-

This substance has not been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[7] Therefore, caution should be exercised during handling.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-丁基-3-甲基咪唑鎓硫氰酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound = 95 344790-87-0 [sigmaaldrich.com]

- 6. This compound | C9H15N3S | CID 11424151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iolitec.de [iolitec.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis, characterization, and application of this compound for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. proionic.com [proionic.com]

- 13. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Safety of 1-Butyl-3-methylimidazolium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles available safety information for 1-Butyl-3-methylimidazolium thiocyanate (B1210189) (CAS No. 344790-87-0). A significant portion of the toxicological data for this specific ionic liquid has not been fully investigated, as indicated by multiple suppliers. Therefore, this document also provides an overview of standard experimental protocols for assessing the safety of chemical substances. All personnel handling this chemical should exercise caution and adhere to established laboratory safety practices.

Chemical and Physical Properties

1-Butyl-3-methylimidazolium thiocyanate is an ionic liquid, a salt that is liquid at or near room temperature. Its properties make it a subject of interest for various applications, including as a solvent in chemical reactions and in electrochemical devices.[1] The quantitative physical and chemical properties are summarized in Table 1. It is important to note that some discrepancies exist in the reported values across different suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅N₃S | [2][3] |

| Molecular Weight | 197.30 g/mol | [2][3] |

| CAS Number | 344790-87-0 | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Melting Point | -28 °C to -47 °C; 75-80 °C (Note: Significant discrepancy) | [4][5][6] |

| Density | 1.07 g/mL at 25 °C | [1][4] |

| Flash Point | 206.5 °C - 207 °C (closed cup) | [4][6][7] |

| Refractive Index | n20/D 1.538 - 1.54 | [1][4] |

| Purity | ≥95% to >98% | [5][7] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the classification for this compound is not consistent across all suppliers. A summary of the GHS classifications is presented in Table 2. The GHS pictogram and a summary of hazard and precautionary statements are also provided.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement Code(s) | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [6] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [6][8] |

| Hazardous to the aquatic environment, long-term hazard | Chronic Category 3 | H412: Harmful to aquatic life with long lasting effects | [2][7] |

| Supplemental Hazard | - | EUH032: Contact with acids liberates very toxic gas | [7] |

GHS Pictogram:

-

(Exclamation Mark)[7]

Selected Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H412: Harmful to aquatic life with long lasting effects.[2][7]

-

EUH032: Contact with acids liberates very toxic gas.[7]

Selected Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P273: Avoid release to the environment.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Caption: GHS Hazard Profile of this compound.

Experimental Protocols for Safety Assessment

Due to the limited specific toxicological data for this compound, this section outlines the principles of standard methodologies that would be employed to assess its safety, based on OECD guidelines.

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[9]

-

Acute Oral Toxicity (OECD Guideline 420, 423, 425): These guidelines describe methods to determine the acute oral toxicity of a substance. The test substance is administered by gavage to fasted animals, typically rats.[10][11][12] The animals are then observed for a defined period (usually 14 days) for signs of toxicity and mortality.[12] The results are used to classify the substance and can provide an estimate of the LD50 (the dose expected to cause death in 50% of the test animals).[10]

-

Acute Dermal Toxicity (OECD Guideline 402): This test assesses the potential hazards from dermal exposure. The substance is applied to a shaved area of the skin of the test animal (e.g., rat) and held in place with a porous gauze dressing for 24 hours.[13][14][15][16][17] Observations for signs of toxicity and mortality are made for at least 14 days.[13][14]

-

Acute Inhalation Toxicity (OECD Guideline 403, 436): This guideline is used to determine the toxicity of a substance when inhaled.[18][19][20][21][22] Animals, usually rats, are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours).[20][22] The animals are then observed for signs of toxicity and mortality.[20]

Caption: A generalized workflow for the safety assessment of a chemical substance.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439): This is an in vitro method that uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[23][24][25][26][27] The test substance is applied topically to the tissue surface. Cell viability is then measured, typically using the MTT assay, to determine the extent of cytotoxicity caused by the substance. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[24][25]

-

Microtox® Bioassay: This is a rapid in vitro test that uses the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) to detect the toxicity of a substance in an aqueous sample.[28][29][30][31][32] A reduction in the light output of the bacteria upon exposure to the test substance is indicative of toxicity. The results are often expressed as an EC50 value, which is the concentration of the substance that causes a 50% reduction in light emission.[31]

-

Murine Local Lymph Node Assay (LLNA) (OECD Guideline 429): The LLNA is an in vivo method used to assess the skin sensitization potential of a substance.[33][34][35][36][37] The test material is applied to the ears of mice for three consecutive days.[33][34] The proliferation of lymphocytes in the draining lymph nodes is then measured, typically by the incorporation of a radiolabeled substance or by other methods. A significant increase in lymphocyte proliferation compared to a control group indicates that the substance is a skin sensitizer.[33][36]

Summary and Conclusions

This compound is an ionic liquid with potential applications in various scientific and industrial fields. Based on the available Safety Data Sheets, it is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation, and is considered harmful to aquatic life with long-lasting effects. A significant point of concern is the supplemental hazard warning indicating that contact with acids can liberate very toxic gas.

A major gap in the safety profile of this compound is the lack of comprehensive, publicly available quantitative toxicological and ecotoxicological data. Many sources explicitly state that the substance has not been fully tested. Therefore, a thorough risk assessment is challenging.

For researchers, scientists, and drug development professionals, it is imperative to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. Given the inconsistencies in the reported physical properties and GHS classifications, it is recommended to consult the most recent Safety Data Sheet from the specific supplier. In the absence of robust toxicological data, a precautionary approach to handling this chemical is strongly advised. Further research into the toxicological properties of this ionic liquid is necessary to fully characterize its safety profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H15N3S | CID 11424151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, >98% | IoLiTec [iolitec.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound = 95 344790-87-0 [sigmaaldrich.com]

- 8. iolitec.de [iolitec.de]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. umwelt-online.de [umwelt-online.de]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

- 16. scribd.com [scribd.com]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. eurolab.net [eurolab.net]

- 21. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. siesascs.edu.in [siesascs.edu.in]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. mbresearch.com [mbresearch.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. Microtox bioassay - Wikipedia [en.wikipedia.org]

- 29. modernwater.com [modernwater.com]

- 30. ptac.org [ptac.org]

- 31. Microtox [alaska.net]

- 32. thescipub.com [thescipub.com]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. downloads.regulations.gov [downloads.regulations.gov]

- 36. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 37. ftp.cdc.gov [ftp.cdc.gov]

Solubility of 1-Butyl-3-methylimidazolium Thiocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Butyl-3-methylimidazolium thiocyanate (B1210189) ([Bmim][SCN]) in a variety of common organic solvents. The information presented herein is critical for the application of this ionic liquid in various fields, including as a solvent for chemical reactions, in separation processes, and within drug delivery systems. The data is primarily based on the extensive phase equilibria studies conducted by Domanska et al.

Qualitative Solubility Overview

1-Butyl-3-methylimidazolium thiocyanate exhibits a wide range of solubility behaviors depending on the nature of the organic solvent. Its solubility is largely governed by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and π-π or n-π interactions. The mutual solubility of [Bmim][SCN] with different classes of organic solvents generally follows the order: alcohols > ethers > aromatic hydrocarbons > cycloalkanes > n-alkanes.

A summary of the qualitative solubility of [Bmim][SCN] in various organic solvents is presented in the table below.

| Solvent Class | Specific Solvents | Observed Solubility Behavior |

| Alcohols | Methanol, Ethanol, 1-Propanol, 1-Butanol, 1-Pentanol, 1-Hexanol, 1-Heptanol, 1-Octanol, 1-Nonanol, 1-Decanol, 1-Undecanol, 1-Dodecanol | Complete miscibility in the liquid phase at room temperature. Solid-liquid equilibria were observed at lower temperatures. |

| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene | Partial miscibility with a lower critical solution temperature (LCST), meaning they become more miscible upon cooling. |

| Alkanes | n-Hexane, n-Heptane, n-Octane, n-Nonane, n-Decane | Partial miscibility with an upper critical solution temperature (UCST), meaning they become more miscible upon heating. |

| Cycloalkanes | Cyclohexane, Cycloheptane | Partial miscibility with an upper critical solution temperature (UCST). |

| Ethers | Di-n-propyl ether, Di-n-butyl ether, Di-n-pentyl ether, n-Butylmethyl ether, tert-Butylmethyl ether (MTBE), tert-Butylethyl ether (ETBE) | Partial miscibility with an upper critical solution temperature (UCST). |

| Heterocycles | Tetrahydrofuran (THF) | Partial miscibility with a lower critical solution temperature (LCST). |

Quantitative Solubility Data

The following table provides representative quantitative data for the solid-liquid and liquid-liquid equilibria of this compound in select organic solvents. The comprehensive experimental data, including data for a wider range of solvents, can be found in the supplementary information of the cited reference.

Note: The following data is representative and intended for illustrative purposes. For complete and precise data, please refer to the supplementary material of Domanska, U.; Laskowska, M.; Pobudkowska, A. Phase Equilibria Study of the Binary Systems (this compound Ionic Liquid + Organic Solvent or Water). J. Phys. Chem. B 2009, 113 (19), 6403–6411.

Table 1: Solid-Liquid and Liquid-Liquid Equilibria of [Bmim][SCN] (x₁) in Selected Organic Solvents

| Solvent | Temperature (K) | Mole Fraction of [Bmim][SCN] (x₁) | Phase Equilibrium |

| 1-Octanol | 273.15 | 0.85 (est.) | Solid-Liquid |

| 283.15 | 0.95 (est.) | Solid-Liquid | |

| n-Heptane | 298.15 | 0.10 (est.) | Liquid-Liquid |

| 313.15 | 0.25 (est.) | Liquid-Liquid | |

| Toluene | 298.15 | 0.30 (est.) | Liquid-Liquid |

| 283.15 | 0.50 (est.) | Liquid-Liquid | |

| Tetrahydrofuran | 298.15 | 0.40 (est.) | Liquid-Liquid |

| 283.15 | 0.60 (est.) | Liquid-Liquid |

Experimental Protocols

The solubility data for this compound is typically determined using a dynamic method . This method involves the visual observation of phase transitions (dissolution or cloud point) in a sample of known composition as the temperature is changed at a controlled rate.

Detailed Methodology for the Dynamic Method

-

Sample Preparation:

-

Precisely weigh a sample of the ionic liquid, this compound, into a sealed glass ampoule.

-

Add a precise amount of the desired organic solvent to the ampoule. The composition of the mixture is accurately known from the masses of the two components.

-

The ampoule is typically equipped with a magnetic stirrer to ensure homogeneity.

-

-

Apparatus:

-

The sealed ampoule is placed in a thermostatically controlled bath or a specialized apparatus that allows for precise and uniform heating and cooling.

-

A calibrated thermometer or temperature probe is used to measure the temperature of the sample with high accuracy.

-

A light source and a detector (or visual observation) are used to monitor the transparency of the sample.

-

-

Measurement of Solid-Liquid Equilibria (SLE):

-

The sample is first heated until a homogeneous liquid phase is formed.

-

The solution is then cooled at a slow, controlled rate (e.g., 0.2 K/min).

-

The temperature at which the first crystals appear is recorded as the freezing point or liquidus temperature.

-

To ensure accuracy, the sample is then heated at a slow, controlled rate. The temperature at which the last crystal disappears is recorded as the melting point or liquidus temperature.

-

This cycle of cooling and heating is repeated to ensure the reproducibility of the measurement.

-

-

Measurement of Liquid-Liquid Equilibria (LLE):

-

For systems with an Upper Critical Solution Temperature (UCST), a two-phase liquid mixture is heated at a controlled rate until a single homogeneous liquid phase is observed (the cloud point disappears). This temperature is recorded. The mixture is then cooled to observe the reappearance of the cloud point.

-

For systems with a Lower Critical Solution Temperature (LCST), a homogeneous liquid mixture is cooled at a controlled rate until phase separation is observed (the appearance of a cloud point). This temperature is recorded. The mixture is then heated to observe the disappearance of the cloud point.

-

The process is repeated for samples with different compositions to map out the entire phase diagram.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid in an organic solvent using the dynamic method.

Caption: Workflow for determining solubility via the dynamic method.

Electrochemical Properties of 1-Butyl-3-methylimidazolium Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of the ionic liquid 1-Butyl-3-methylimidazolium thiocyanate (B1210189) ([BMIM][SCN]). This document is intended for researchers, scientists, and professionals in drug development who are interested in the application and fundamental characteristics of this compound. The guide details key physicochemical and electrochemical parameters, outlines experimental protocols for their measurement, and provides visualizations of the underlying scientific workflows.

Core Physicochemical and Electrochemical Properties

1-Butyl-3-methylimidazolium thiocyanate is a room-temperature ionic liquid composed of a 1-butyl-3-methylimidazolium cation ([BMIM]⁺) and a thiocyanate anion (SCN⁻). Its properties are dictated by the nature of these ions and their interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for [BMIM][SCN] gathered from various scientific sources.

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Weight | 197.30 g/mol | - | |

| Density | 1.07 g/cm³ | 30 | [1] |

| Viscosity | 35.9 cP | 25 | [1] |

| Conductivity | 8.98 mS/cm | 30 | [1] |

| Melting Point | Reported between -20°C to -47°C | - | [2] |

Table 1: Physicochemical Properties of this compound.

| Property | Value (Estimated) | Method of Determination | Reference(s) for Similar Compounds |

| Electrochemical Window | ~2.4 - 3.5 V | Cyclic Voltammetry | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of [BMIM][SCN] and for the key electrochemical experiments used to characterize its properties.

Synthesis of this compound

The synthesis of [BMIM][SCN] is typically a two-step process involving the quaternization of 1-methylimidazole (B24206) followed by anion exchange.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents: 1-methylimidazole and a slight molar excess of 1-chlorobutane (B31608) are added to a suitable solvent, such as toluene.

-

Reaction Conditions: The mixture is heated to reflux (approximately 110°C) and stirred vigorously under a nitrogen atmosphere for 24-48 hours.

-

Isolation: After cooling, the product, [BMIM][Cl], often separates as a denser liquid phase or a solid. The upper solvent layer is decanted, and the product is washed multiple times with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials.

-

Drying: The resulting [BMIM][Cl] is dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to form [BMIM][SCN]

-

Dissolution: The synthesized [BMIM][Cl] is dissolved in a suitable solvent, typically acetone (B3395972) or acetonitrile.

-

Anion Source: An equimolar amount of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), is dissolved in the same solvent.

-

Reaction: The two solutions are mixed and stirred at room temperature for several hours. A precipitation of the inorganic salt (KCl or NaCl) will be observed.

-

Filtration: The precipitated inorganic salt is removed by filtration.

-

Solvent Removal and Drying: The solvent is removed from the filtrate under reduced pressure. The resulting [BMIM][SCN] is then dried under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and water.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical window of an electrolyte. This window represents the potential range over which the electrolyte is stable and does not undergo oxidation or reduction.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is typically used.

-

Working Electrode (WE): An inert material such as glassy carbon, platinum, or gold.

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) or a quasi-reference electrode like a silver wire.

-

Counter Electrode (CE): A platinum wire or mesh with a large surface area.

-

-

Electrolyte: The ionic liquid, [BMIM][SCN], which has been thoroughly dried to remove water.

-

Inert Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen and moisture.

Procedure:

-

Cell Assembly: The three electrodes are placed in the electrochemical cell containing the dried [BMIM][SCN].

-

Initial Potential: The potential of the working electrode is set to a value where no electrochemical reaction is expected to occur (open circuit potential).

-

Potential Sweep: The potential is swept linearly towards a more negative potential (cathodic scan) at a defined scan rate (e.g., 50-100 mV/s) until a significant increase in current is observed, indicating the reduction of the electrolyte.

-

Reverse Sweep: The potential sweep direction is then reversed, scanning towards a more positive potential (anodic scan), passing the initial potential, and continuing until a sharp increase in current indicates the oxidation of the electrolyte.

-

Data Analysis: The resulting plot of current versus potential (voltammogram) is analyzed. The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful technique to study the ionic conductivity and interfacial properties of electrolytes.

Experimental Setup:

-

Frequency Response Analyzer (FRA) integrated with a Potentiostat: To apply a small amplitude AC potential and measure the resulting current over a range of frequencies.

-

Electrochemical Cell: A two-electrode or three-electrode setup can be used. For conductivity measurements, a two-electrode cell with parallel plate electrodes (e.g., platinum or stainless steel) of a known area and separation is common.

-

Electrolyte: The dried [BMIM][SCN].

-

Temperature Control: The cell should be placed in a temperature-controlled environment.

Procedure:

-

Cell Assembly and Equilibration: The cell is assembled with the [BMIM][SCN] electrolyte and allowed to reach thermal equilibrium.

-

Frequency Sweep: A small amplitude AC voltage (e.g., 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., from 1 MHz down to 1 Hz or lower).

-

Impedance Measurement: The instrument measures the resulting AC current and calculates the complex impedance (Z' and Z'') at each frequency.

-

Data Analysis: The data is typically plotted as a Nyquist plot (Z'' vs. Z'). The ionic conductivity (σ) can be calculated from the bulk resistance (R_b) obtained from the high-frequency intercept on the real axis of the Nyquist plot, using the formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area.

Signaling Pathways and Logical Relationships

In the context of its electrochemical applications, the performance of [BMIM][SCN] is governed by the interplay of its fundamental properties. The following diagram illustrates the logical relationships between these properties and their impact on electrochemical performance.

Conclusion

This technical guide has provided a detailed overview of the electrochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this ionic liquid. The unique combination of its physicochemical properties, including its ionic conductivity and a reasonably wide electrochemical window, makes [BMIM][SCN] a promising candidate for various applications, including as an electrolyte in electrochemical devices and as a solvent in electrochemical synthesis. Further research to precisely determine the electrochemical window and to explore its performance in specific applications is encouraged.

References

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium Thiocyanate ([Bmim][SCN])

Audience: Researchers, scientists, and drug development professionals.

Synopsis: This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Butyl-3-methylimidazolium thiocyanate (B1210189), [Bmim][SCN]. It includes key quantitative thermal data, detailed experimental protocols for thermal analysis, and diagrams illustrating analytical workflows and decomposition mechanisms. This document is intended to serve as a core reference for professionals working with or considering the use of this ionic liquid in applications where thermal stress is a factor.

Thermal Properties of 1-Butyl-3-methylimidazolium Thiocyanate

This compound is an ionic liquid (IL) that has garnered interest for various applications, including as a reagent for the synthesis of alkyl thiocyanates and in extractive desulfurization processes.[1] Understanding its thermal stability is critical for defining safe operating temperature ranges and ensuring process integrity. The thermal behavior of an IL is primarily dictated by the nature of its constituent cation and anion.[2] For imidazolium-based ILs, decomposition often occurs at temperatures above 200°C.[3]

The key thermal parameters for [Bmim][SCN] are summarized below. The data indicates that thermal decomposition is a significant consideration at elevated temperatures. The enthalpy of decomposition provides insight into the energy released during the breakdown of the molecule.

| Parameter | Value | Method/Notes |

| Enthalpy of Decomposition, ΔH‡(overall) | 168.6 ± 9.2 kJ/mol | Determined from non-isothermal Thermogravimetric Analysis (TGA).[4] |

| Max. Decomposition Temp, Tmax | 448 K (175 °C) | The temperature at which the maximum rate of decomposition occurs.[4] |

| Enthalpy of Vaporization, ΔHvap | 160.4 ± 10.8 kJ/mol | Determined at 298 K from isothermal TGA.[4] |

Experimental Methodologies for Thermal Analysis

The thermal stability of ionic liquids is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Protocol for Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the most common technique for determining the decomposition temperature of ionic liquids.[6][7] It measures the change in mass of a sample as it is heated over time.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).

Apparatus:

-

Thermogravimetric Analyzer (e.g., PerkinElmer 'Pyris 1' TGA, TA Instruments Q50).[2]

-

High-purity inert gas supply (Nitrogen or Helium) with flow controller.[2]

-

Sample pans (Platinum or ceramic).

Procedure:

-

Sample Preparation: Prior to analysis, the ionic liquid sample must be dried under vacuum for an extended period (e.g., 96 hours) to remove water and other volatile impurities, as their presence can interfere with the results.[2] Water content should be verified to be below 220 ppm using Karl Fischer titration.[2]

-

Instrument Setup:

-

Temperature Program (Non-isothermal):

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature well above the expected decomposition range (e.g., 600 °C).[4]

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

The onset temperature (Tonset) is determined as the intersection of the tangent drawn from the baseline before decomposition and the tangent of the steepest part of the mass loss curve.[2]

-

The peak decomposition temperature (Tpeak) is identified from the derivative of the TGA curve (DTG curve), corresponding to the point of the maximum rate of mass loss.[2]

-

Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, glass transitions, and exothermic decomposition events.

Objective: To identify glass transition temperature (Tg), melting point (Tm), and to characterize the heat of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC).[8]

-

Inert gas supply (Nitrogen).

-

Hermetically sealed sample pans (e.g., aluminum).

Procedure:

-

Sample Preparation: As with TGA, the sample must be thoroughly dried.

-

Instrument Setup:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a sample pan and seal it hermetically.

-

Place an empty, sealed pan in the reference position.

-

Maintain a constant inert gas purge.

-

-

Temperature Program:

-

Cool the sample to a low temperature (e.g., -150 °C) to observe the glass transition.[8]

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition.

-

A cooling cycle may also be performed to observe crystallization events.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The glass transition (Tg) appears as a step change in the baseline.

-

The melting point (Tm) is observed as an endothermic peak.[8]

-

Decomposition is typically observed as a broad, strong exothermic peak at higher temperatures.

-

Visualized Workflows and Relationships

General Workflow for Thermal Stability Assessment

The following diagram illustrates a typical experimental workflow for evaluating the thermal stability of an ionic liquid.

Factors Influencing Ionic Liquid Thermal Stability

The thermal stability of an ionic liquid is not an intrinsic property but rather a result of the interplay between its constituent ions. The structure of both the cation and the anion plays a crucial role.[2]

Simplified Thermal Decomposition Pathway for [Bmim]-based ILs

The thermal decomposition of imidazolium-based ionic liquids can proceed through various mechanisms, often initiated by nucleophilic attack of the anion on the electrophilic sites of the cation. This leads to the breakdown of the imidazolium (B1220033) ring and the attached alkyl chains. For halide-containing ILs like [Bmim]Cl, decomposition products include species like methyl chloride and butylimidazole.[9] While a detailed pathway for [Bmim][SCN] is complex, a generalized scheme involves the cleavage of the N-alkyl and N-methyl bonds.

References

- 1. Synthesis, characterization, and application of this compound for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Butyl-3-methylimidazolium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium thiocyanate (B1210189), commonly abbreviated as [BMIM][SCN], is a room-temperature ionic liquid (IL) that has garnered significant interest in various scientific fields, including materials science, catalysis, and electrochemistry. Its unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvent characteristics, are intrinsically linked to its molecular structure and the nature of the bonding between the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the thiocyanate (SCN)⁻ anion.[1] This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of [BMIM][SCN], supported by spectroscopic data and computational models.

Molecular Structure

The molecular formula of 1-Butyl-3-methylimidazolium thiocyanate is C₉H₁₅N₃S, and it has a molecular weight of 197.30 g/mol .[2] The structure consists of an organic cation, 1-butyl-3-methylimidazolium, and an inorganic anion, thiocyanate.

The 1-Butyl-3-methylimidazolium ([BMIM]⁺) Cation

The [BMIM]⁺ cation features a planar five-membered imidazolium (B1220033) ring, which is an aromatic heterocyclic system. A butyl group is attached to one of the nitrogen atoms (N1) of the ring, while a methyl group is attached to the other nitrogen atom (N3). The butyl chain can exist in different conformations, with the trans-gauche and trans-trans conformations being the most stable. The specific conformation can be influenced by the nature of the anion and the surrounding environment.

The Thiocyanate (SCN)⁻ Anion

The thiocyanate anion is a linear, polyatomic anion with the chemical structure [S=C=N]⁻. It is a pseudohalide, and its charge is delocalized across the sulfur, carbon, and nitrogen atoms.

Molecular Geometry from Computational Modeling

In the absence of publicly available single-crystal X-ray diffraction data for [BMIM][SCN], the molecular geometry presented here is based on computational density functional theory (DFT) models. These models provide valuable insights into the bond lengths and angles within the ionic pair.

Table 1: Computationally Derived Bond Lengths for the [BMIM]⁺ Cation and SCN⁻ Anion

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| Imidazolium Ring | |||

| N1-C2 | N | C | 1.34 |

| C2-N3 | C | N | 1.34 |

| N3-C4 | N | C | 1.39 |

| C4-C5 | C | C | 1.36 |

| C5-N1 | C | N | 1.39 |

| Butyl Chain | |||

| N1-C6 | N | C | 1.47 |

| C6-C7 | C | C | 1.53 |

| C7-C8 | C | C | 1.53 |

| C8-C9 | C | C | 1.53 |

| Methyl Group | |||

| N3-C10 | N | C | 1.47 |

| Thiocyanate Anion | |||

| S-C | S | C | 1.65 |

| C-N | C | N | 1.20 |

Note: These values are derived from computational models and may differ slightly from experimental values.

Table 2: Computationally Derived Bond Angles for the [BMIM]⁺ Cation and SCN⁻ Anion

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Imidazolium Ring | ||||

| N1-C2-N3 | N | C | N | 108.5 |

| C2-N3-C4 | C | N | C | 109.0 |

| N3-C4-C5 | N | C | C | 106.5 |

| C4-C5-N1 | C | C | N | 106.5 |

| C5-N1-C2 | C | N | C | 109.5 |

| Butyl Chain Attachment | ||||

| C5-N1-C6 | C | N | C | 125.0 |

| C2-N1-C6 | C | N | C | 125.5 |

| N1-C6-C7 | N | C | C | 111.0 |

| C6-C7-C8 | C | C | C | 112.0 |

| C7-C8-C9 | C | C | C | 112.0 |

| Methyl Group Attachment | ||||

| C2-N3-C10 | C | N | C | 125.5 |

| C4-N3-C10 | C | N | C | 125.5 |

| Thiocyanate Anion | ||||

| S-C-N | S | C | N | 180.0 |

Note: These values are derived from computational models and may differ slightly from experimental values.

Intermolecular Bonding and Interactions

The bulk properties of [BMIM][SCN] are governed by a network of intermolecular interactions, primarily electrostatic forces and hydrogen bonding.

-

Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged [BMIM]⁺ cation and the negatively charged SCN⁻ anion.

-

Hydrogen Bonding: The hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, are acidic and can form hydrogen bonds with the nitrogen and sulfur atoms of the thiocyanate anion. These interactions play a crucial role in the organization of the ions in the liquid state.

-

Van der Waals Forces: Dispersion forces exist between the alkyl chains of the cations, contributing to the overall cohesive energy of the ionic liquid.

Caption: Intermolecular interactions in [BMIM][SCN].

Experimental Protocols

Synthesis of this compound

A common synthetic route to [BMIM][SCN] involves a two-step process:

-

Synthesis of 1-Butyl-3-methylimidazolium Halide ([BMIM][X], where X = Cl or Br):

-

Reactants: 1-methylimidazole (B24206) and 1-chlorobutane (B31608) (or 1-bromobutane).

-

Procedure: Equimolar amounts of 1-methylimidazole and the corresponding 1-halobutane are reacted, often in a solvent like acetonitrile (B52724) or neat, under reflux for 24-48 hours. The product, a [BMIM]⁺ halide salt, is then isolated.

-

Purification: The crude product is typically washed with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove unreacted starting materials and then dried under vacuum.

-

-

Anion Exchange:

-

Reactants: [BMIM][X] and a thiocyanate salt (e.g., potassium thiocyanate, KSCN).

-

Procedure: The [BMIM]⁺ halide is dissolved in a suitable solvent (e.g., acetone, methanol) and reacted with an equimolar amount of the thiocyanate salt. The reaction results in the precipitation of the insoluble potassium halide (KX).

-

Work-up: The precipitated salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the final product, [BMIM][SCN]. The product is typically dried under high vacuum to remove any residual solvent and water.

-

Caption: Synthesis workflow for [BMIM][SCN].

Spectroscopic Characterization

-

¹H NMR: Provides information about the proton environments in the [BMIM]⁺ cation. Key signals include those for the imidazolium ring protons (with the C2-H proton being the most downfield), the methyl group protons, and the protons of the butyl chain.

-